molecular formula C30H33N3O5S B1683989 KU-60019 CAS No. 925701-49-1

KU-60019

Katalognummer: B1683989
CAS-Nummer: 925701-49-1
Molekulargewicht: 547.7 g/mol
InChI-Schlüssel: SCELLOWTHJGVIC-BGYRXZFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KU-60019 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM kinase is a member of the phosphatidylinositol-3-kinase-related kinase family, which plays a critical role in regulating cell cycle checkpoints and DNA repair. This compound has been shown to be highly effective in radiosensitizing human glioma cells, making it a valuable tool in cancer research and therapy .

Wissenschaftliche Forschungsanwendungen

KU-60019 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Target of Action

KU-60019 is a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase . ATM is a key regulator of the DNA damage response, playing a critical role in cell cycle checkpoints and DNA repair .

Mode of Action

This compound interacts with its primary target, the ATM kinase, by inhibiting its activity. The IC50 value for ATM is 6.3 nM, indicating a strong affinity for this target . This interaction blocks the phosphorylation of key ATM targets, disrupting the DNA damage response .

Biochemical Pathways

The inhibition of ATM kinase by this compound affects the DNA damage response pathway. This disruption can lead to impaired DNA repair and altered cell cycle progression . Additionally, this compound has been shown to compromise insulin, AKT, and ERK prosurvival signaling .

Result of Action

The inhibition of ATM kinase by this compound has several cellular effects. It has been shown to radiosensitize glioma cells, making them more susceptible to radiation therapy . Additionally, this compound inhibits the migration and invasion of glioma cells . In breast cancer, this compound has been shown to suppress cell proliferation and enhance the efficacy of doxorubicin-induced DNA damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound as a radiosensitizer suggests that its action can be enhanced in the presence of radiation . Additionally, the cellular environment, including the presence of other signaling molecules and the specific genetic makeup of the cells (such as mutations in the ATM gene), can influence the compound’s action, efficacy, and stability .

Safety and Hazards

KU-60019 may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . In case of accidental release, it is recommended to collect spillage and dispose of contents and container to a waste management plant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KU-60019 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of a thioxanthene derivative, which is then subjected to further chemical modifications to introduce the morpholine and pyran moieties. The final product is obtained through purification and crystallization steps .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like recrystallization and chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

KU-60019 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the morpholine and pyran rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Vergleich Mit ähnlichen Verbindungen

KU-60019 wird mit anderen ATM-Kinase-Inhibitoren wie KU-55933, KU-59403 und CP-466722 verglichen. Während all diese Verbindungen auf die ATM-Kinase abzielen, zeichnet sich this compound durch seine höhere Potenz und Selektivität aus. Es hat einen IC50-Wert von 6,3 Nanomolar, der deutlich niedriger ist als der von KU-55933, was es zu einem effektiveren Inhibitor macht. Darüber hinaus hat this compound eine größere Selektivität gegenüber anderen Kinasen gezeigt, wie z. B. der DNA-abhängigen Proteinkinase und der ATR-Kinase, was seine Einzigartigkeit weiter unterstreicht .

Liste ähnlicher Verbindungen

  • KU-55933
  • KU-59403
  • CP-466722
  • AZ31
  • AZ32
  • AZD0156
  • AZD1390

Eigenschaften

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCELLOWTHJGVIC-BGYRXZFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580453
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925701-49-1
Record name KU-60019
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KU-60019
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Reactant of Route 6
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide
Customer
Q & A

Q1: What is the primary mechanism of action of KU-60019?

A1: this compound is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [, , , , , , ] It exerts its effects by binding to the ATM kinase domain, thereby preventing its activation and downstream signaling. This inhibition disrupts the DNA damage response (DDR), a crucial cellular pathway for repairing DNA double-strand breaks (DSBs). [, , , , , , , ] You can find more information about ATM kinase inhibitors on .

Q2: What are the downstream consequences of ATM kinase inhibition by this compound?

A2: this compound's inhibition of ATM kinase leads to a cascade of downstream effects, including:

  • Impaired DNA Damage Response (DDR): this compound effectively blocks the phosphorylation of key ATM targets like p53, H2AX, KAP1, and CHK2, ultimately hindering DNA repair processes. [, , , , , ]
  • Reduced Pro-Survival Signaling: this compound has been shown to decrease the phosphorylation of AKT, a key protein involved in cell survival and proliferation. [, , ] This effect appears to be mediated through ATM's regulation of a phosphatase acting on AKT. []
  • Inhibition of Cell Migration and Invasion: Studies have shown that this compound reduces the migratory and invasive capabilities of glioma cells in vitro, suggesting ATM's involvement in these processes, potentially through its influence on AKT. []

Q3: How effective is this compound at radiosensitizing cancer cells?

A3: this compound exhibits potent radiosensitizing effects on various cancer cells, especially those deficient in DNA repair mechanisms or with specific genetic backgrounds. [, , , , , , ] Studies have demonstrated that:

  • Glioblastoma: this compound effectively radiosensitizes human glioblastoma cells, particularly those with mutant p53. [, , , , ] In vivo studies using orthotopic xenograft models showed a significant increase in survival rates in mice treated with a combination of this compound and radiation compared to controls. []
  • Prostate Cancer: ATM inhibition by this compound has shown promising results in enhancing the effects of ionizing radiation in PTEN-deficient prostate tumor cells. [, ] This synergistic effect was observed both in vitro and in vivo, highlighting the potential of targeting ATM in cancers with PTEN mutations. [, ]

Q4: Does this compound interact with other cancer therapies?

A4: this compound has shown promising interactions with other cancer therapies:

  • Temozolomide (TMZ): While TMZ alone failed to radiosensitize certain glioblastoma cells, combining this compound with TMZ and radiation resulted in slightly increased cell death. [] Furthermore, this compound, with or without TMZ, reduced glioma cell growth without significantly affecting human embryonic stem cell-derived astrocytes. []
  • PARP Inhibitors: Studies suggest a synergistic effect between ATM and PARP1 inhibition. [] Loss of ATM function, either through genetic deficiency or this compound treatment, leads to spontaneous DNA damage and increased PARylation. [] Simultaneous inhibition of PARP1 further exacerbates DNA damage, triggering the G2/M checkpoint and ultimately leading to cell death. []

Q5: Are there any biomarkers that could predict the efficacy of this compound treatment?

A5: Research suggests that tumor expression levels of certain genes could potentially predict the response to this compound treatment:

  • TP53: Glioma-initiating cells (GICs) with low TP53 expression exhibited increased sensitivity to this compound and radiation. [] This finding indicates that TP53 levels could serve as a potential biomarker for predicting the efficacy of this compound-mediated radiosensitization.
  • PI3K: Conversely, high expression of phosphatidylinositol 3-kinase (PI3K) in GICs was associated with increased sensitivity to this compound and radiation. [] This suggests that PI3K expression could also be a potential biomarker for predicting treatment response.

Q6: Is this compound associated with any toxicities?

A6: Preclinical studies have shown no significant toxicity associated with this compound treatment:

  • Genotoxicity: No increased clastogenicity or point mutations were observed in cells treated with this compound and radiation compared to radiation alone. []
  • In Vivo Toxicity: Prolonged infusion of this compound into the brains of mice at millimolar concentrations did not result in significant histological changes in the brain or other organs. []

Q7: Are there any alternative approaches or compounds with similar mechanisms of action?

A7: While this compound is a potent and selective ATM inhibitor, research is ongoing to identify alternative strategies for modulating ATM activity and the DDR. These include:

  • Other ATM Inhibitors: Several other ATM inhibitors, such as AZD0156 and KU-55933, have been developed and are being investigated for their therapeutic potential. [, , , ]
  • Targeting ATM Downstream Effectors: Inhibiting downstream targets of ATM, such as CHK1/2 or WEE1, could also provide therapeutic benefits, especially in combination with DNA-damaging agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.